molecular formula C18H16FN3O B2654840 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile CAS No. 478046-83-2

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

Cat. No. B2654840
CAS RN: 478046-83-2
M. Wt: 309.344
InChI Key: GENRWUKLIIBDEV-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is a chemical compound with the molecular formula C18H16FN3O . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .


Synthesis Analysis

The synthesis of this compound involves the use of 4-fluorobenzylpiperazine as a key pharmacophoric feature . The compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26 was discovered as a result of these investigations .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . The average mass of the molecule is 309.337 Da, and the monoisotopic mass is 309.127747 Da .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . The InChI code for the compound is 1S/C18H16FN3O/c19-16-5-3-15 (4-6-16)18 (23)22-11-9-21 (10-12-22)17-7-1-14 (13-20)2-8-17/h1-8H,9-12H2 .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds structurally related to 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals insights into molecular conformations and intermolecular interactions. These studies offer foundational knowledge for understanding the behavior of similar molecules in various environments, crucial for drug design and material science applications. For instance, the crystal structure analysis of this compound showed that the piperazine ring adopts a chair conformation, providing essential data on molecular geometry and potential interaction sites (Faizi, Ahmad, & Golenya, 2016).

Molecular Interactions and Antibacterial Activity

Another area of application is in the synthesis and evaluation of compounds for antibacterial activity. Research on fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives has shown these compounds to exhibit potential as antibacterial agents, with their activity tested against multidrug-resistant strains. The influence of fluoro and trifluoromethyl groups on the piperazine ring systems towards different biological species has been elaborated, indicating the role of such compounds in developing new antibacterial treatments (Patel, Patel, Patel, & Prajapati, 2020).

Antipsychotic Potential

Research into the synthesis of specific piperazine derivatives, such as dopamine receptor antagonists, explores the therapeutic potential of these compounds in treating neurological disorders. For instance, studies on the synthesis of a Spiro[cyclohex-1,1‘-isobenzofuranyl] dopamine receptor antagonist have highlighted the potential of these compounds as novel central nervous system (CNS) agents, showcasing the diverse therapeutic applications of fluorobenzoyl piperazine derivatives (Urban, Anderson, Stewart, & Young, 1999).

Antiviral and Antimicrobial Activities

New urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This research indicates the potential of such derivatives in developing antiviral and antimicrobial agents, further extending the application range of 4-fluorobenzoyl piperazine derivatives (Reddy, Rasheed, Rao, Adam, Reddy, & Raju, 2013).

Mechanism of Action

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile acts as a competitive inhibitor of tyrosinase . Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds to give eumelanin and pheomelanin .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The compound is being studied for its potential as a therapeutic strategy for the treatment of hyperpigmentation disorders in humans . It is also being considered for its potential as a skin-whitening agent, an antimelanogenic substance for melanoma treatment, and as an innovative adjuvant in Parkinson’s disease therapies related to neurodegenerative effects of neuromelanin .

properties

IUPAC Name

4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRWUKLIIBDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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